6-chloro-3-(1-((3,4-difluorophenyl)sulfonyl)piperidin-4-yl)quinazolin-4(3H)-one
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Overview
Description
6-CHLORO-3-[1-(3,4-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a difluorobenzenesulfonyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-[1-(3,4-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine derivatives.
Attachment of the Difluorobenzenesulfonyl Group: The difluorobenzenesulfonyl group can be attached through sulfonylation reactions using appropriate sulfonyl chlorides and bases.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-3-[1-(3,4-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced quinazolinone derivatives.
Scientific Research Applications
6-CHLORO-3-[1-(3,4-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-CHLORO-3-[1-(3,4-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares a similar piperidine ring and has been studied for its antibacterial activity.
Indole Derivatives: Indole derivatives, such as those containing the indole nucleus, have diverse biological activities and are used in various therapeutic applications.
Uniqueness
6-CHLORO-3-[1-(3,4-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorobenzenesulfonyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H16ClF2N3O3S |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
6-chloro-3-[1-(3,4-difluorophenyl)sulfonylpiperidin-4-yl]quinazolin-4-one |
InChI |
InChI=1S/C19H16ClF2N3O3S/c20-12-1-4-18-15(9-12)19(26)25(11-23-18)13-5-7-24(8-6-13)29(27,28)14-2-3-16(21)17(22)10-14/h1-4,9-11,13H,5-8H2 |
InChI Key |
ZYLGNKHZJWULPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=C(C=C3)Cl)S(=O)(=O)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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